1,4-benzodioxine-2-carboxaldehyde medicinal chemistry applications
1,4-benzodioxine-2-carboxaldehyde medicinal chemistry applications
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 1,4-Benzodioxine-2-Carboxaldehyde and Its Derivatives
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged scaffolds." The 1,4-benzodioxane ring system is a quintessential example of such a structure.[1] Found in both natural products like flavonolignans and a host of synthetic pharmaceuticals, its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophoric groups, making it an ideal template for drug design.[2][3][4]
While the parent scaffold is versatile, it is the functionalized derivatives that unlock its full therapeutic potential. This guide focuses specifically on the applications stemming from 1,4-benzodioxine-2-carboxaldehyde and its closely related carboxylic acid precursor. This particular substitution pattern at the C2 position serves as a critical chemical handle, enabling the synthesis of a diverse array of bioactive molecules that have made a significant impact on modern medicine. From blockbuster antihypertensive drugs to novel anticancer agents, the journey of this scaffold is a testament to the power of strategic molecular design.
This document, intended for researchers and drug development professionals, will explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of this remarkable chemical entity, providing both high-level strategic insights and detailed, actionable protocols.
Part 1: The Core of Activity - α1-Adrenergic Receptor Antagonists
The most prominent and commercially successful application of the 1,4-benzodioxane-2-carbonyl moiety is in the development of selective α1-adrenoceptor antagonists. These agents are mainstays in the treatment of hypertension (high blood pressure) and benign prostatic hyperplasia (BPH).[5][6]
Mechanism of Action: From Receptor to Therapeutic Effect
Alpha-1 adrenergic receptors are G-protein coupled receptors found on the smooth muscle of blood vessels and the prostate gland. When stimulated by endogenous catecholamines like norepinephrine, they trigger a signaling cascade that leads to vasoconstriction and smooth muscle contraction.
By selectively blocking these receptors, 1,4-benzodioxane-based antagonists prevent this signaling, leading to vasodilation (a decrease in peripheral vascular resistance and lower blood pressure) and relaxation of the prostatic smooth muscle (improving urinary flow in BPH).[6][7]
Caption: Signaling pathway of the α1-adrenergic receptor and its blockade by antagonists.
The Archetype: Doxazosin
Doxazosin is a prime example of a drug built around the 1,4-benzodioxan-2-carbonyl core.[5][7] Its structure consists of three key fragments:
-
The 1,4-benzodioxane-2-carbonyl group.
-
A piperazine linker.
-
A 4-amino-6,7-dimethoxyquinazoline moiety.
The 1,4-benzodioxane portion is crucial for high-affinity binding to the receptor. The carboxaldehyde is the direct precursor to the amide bond that links this scaffold to the piperazine core.
Structure-Activity Relationship (SAR) Insights
Decades of research have elucidated the key structural requirements for potent and selective α1-antagonism.
| Structural Moiety | Modification | Impact on Activity | Rationale / Causality |
| 1,4-Benzodioxane Ring | Replacement with a non-planar 1,4-dioxane ring. | Can maintain or alter selectivity. Some analogs show potent activity, suggesting the fused benzene ring is not strictly essential but contributes to optimal conformation.[8][9] | The fused aromatic ring provides conformational rigidity and potential for π-stacking interactions within the receptor pocket. A more flexible ring system may adopt different binding poses, leading to altered selectivity profiles (e.g., gaining 5-HT1A activity). |
| C2-Carbonyl Linker | Variation of the linker between the dioxan and piperazine. | An amide linkage is optimal for activity. | The amide bond acts as a rigid, planar unit and a hydrogen bond acceptor, ensuring the correct spatial orientation of the benzodioxane and quinazoline moieties relative to each other for effective receptor binding. |
| Piperazine Ring | Replacement with other cyclic amines. | Generally leads to a decrease in potency. | The piperazine ring provides the optimal distance and geometry between the two aromatic systems. Its basic nitrogen is also a key interaction point. |
| Quinazoline Moiety | Removal or replacement. | Drastic loss of α1-antagonist activity. | This planar, aromatic system is essential for high-affinity binding, likely through interactions with aromatic amino acid residues in the receptor. The 6,7-dimethoxy groups are critical for subtype selectivity. |
Part 2: Emerging Frontiers - Anticancer Applications
Beyond its established role in cardiovascular medicine, the 1,4-benzodioxane scaffold is proving to be a versatile template for the design of novel anticancer agents.[2][4] Researchers have successfully derivatized the core structure to target various pathways critical to cancer cell proliferation and survival.
Targeting Key Oncogenic Pathways
Derivatives of 1,4-benzodioxine-2-carboxaldehyde have been shown to inhibit several important cancer-related targets:
-
mTOR Kinase: Hydrazone derivatives have demonstrated potent inhibitory activity against mTOR kinase, a central regulator of cell growth and proliferation. Inhibition of this pathway can induce apoptosis and cell cycle arrest in cancer cells.[10]
-
Focal Adhesion Kinase (FAK): 1,3,4-Thiadiazole derivatives incorporating the benzodioxane moiety were identified as inhibitors of FAK, a kinase involved in cell motility and survival, making them potential anti-metastatic agents.[4]
-
Telomerase: Certain 1,3,4-oxadiazolyl benzodioxanes have been developed as inhibitors of telomerase, an enzyme that is overactive in the vast majority of cancer cells and is essential for their immortality.[2]
Summary of Anticancer Activity
The following table summarizes the activity of representative compounds, demonstrating the scaffold's potential. The parent aldehyde is a key starting material for creating these diverse derivatives.
| Derivative Type | Target | Example Cell Lines | Observed Activity (IC50 / GI50) | Reference |
| Hydrazone (Compound 7e) | mTOR Kinase | Melanoma (MDA-MB-435, M14) | 0.20 µM, 0.46 µM (GI50) | [10] |
| 1,3,4-Oxadiazole (Compound 35) | Telomerase | Liver (HEPG2), Cervical (HELA) | 1.27 µM (IC50 for telomerase) | [2] |
| Substituted 1,4-Dioxane | General Cytotoxicity | Prostate (PC-3) | Potent cytotoxic effects observed | [8][9] |
| Benzamide Analogs | p38α MAPK Pathway | Not specified | Potent inhibition reported | [5] |
Part 3: Detailed Experimental Protocols
To bridge theory and practice, this section provides detailed methodologies for key synthetic and biological evaluation workflows. The protocols are presented with an emphasis on the rationale behind each step, reflecting a field-proven approach.
Protocol 1: Synthesis of a Key Doxazosin Intermediate
This protocol details the synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-carbonyl)piperazine, a crucial precursor for Doxazosin, starting from the corresponding carboxylic acid. 1,4-benzodioxine-2-carboxaldehyde can be readily oxidized to this carboxylic acid starting material.
Objective: To couple 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with piperazine to form the key amide intermediate.
Causality: The reaction proceeds via the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of piperazine. Using an excess of piperazine or protecting one nitrogen is crucial to prevent the formation of the undesired bis-acylated product.[11] This protocol uses an activating agent to form a highly reactive intermediate in situ.
Caption: Workflow for the synthesis of a key Doxazosin intermediate.
Step-by-Step Methodology:
-
Reagent Preparation: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated intermediate. Use anhydrous tetrahydrofuran (THF) as the solvent.
-
Activation of Carboxylic Acid:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in anhydrous THF.
-
Cool the solution to 0-5°C using an ice bath.
-
Add 1.1 equivalents of an activating agent, such as N,N'-Carbonyldiimidazole (CDI), portion-wise, maintaining the temperature. Rationale: CDI is a safe and effective activating agent that forms a highly reactive acylimidazolide intermediate. The byproduct, imidazole, is easily removed, and the reaction releases CO2 gas.
-
Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
-
Amide Coupling:
-
In a separate flask, dissolve 4.0 equivalents of piperazine in anhydrous THF. Rationale: A large excess of piperazine is used to favor the mono-acylated product and minimize the formation of the bis-amide impurity.
-
Add the piperazine solution dropwise to the activated carboxylic acid mixture. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature overnight (12-16 hours) to ensure complete conversion.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated solids.
-
Concentrate the filtrate under reduced pressure to remove the THF.
-
Dissolve the resulting residue in dichloromethane (DCM) and wash sequentially with water (2x) and saturated brine (1x) to remove excess piperazine and other water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary.
-
Protocol 2: In Vitro mTOR Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a 1,4-benzodioxane-hydrazone derivative) against mTOR kinase.
Causality: This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific substrate by the mTOR enzyme. The amount of phosphorylation is measured, typically via luminescence (ATP consumption) or fluorescence (antibody detection), and is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in a kinase assay buffer.
-
Prepare solutions of recombinant human mTOR enzyme, the specific substrate (e.g., a peptide substrate like 4E-BP1), and ATP at their optimal concentrations in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 5 µL) of the diluted test compound to the wells of the assay plate. Include positive controls (a known mTOR inhibitor like Rapamycin) and negative controls (DMSO vehicle).
-
Add the mTOR enzyme solution (e.g., 10 µL) to all wells and incubate for 10-15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the phosphorylation reaction begins.
-
Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 10 µL) to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the signal. If using an ADP-Glo™ Kinase Assay (Promega), this involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data, setting the negative control (DMSO) as 100% activity and the positive control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to calculate the IC50 value.
-
Conclusion and Future Perspectives
The 1,4-benzodioxine-2-carboxaldehyde scaffold and its derivatives represent a true success story in medicinal chemistry. Its journey from a component of antihypertensive drugs to a template for next-generation anticancer and antibacterial agents highlights its incredible versatility.[1][2] The rigid framework combined with the reactive handle at the C2 position provides an enduring platform for drug discovery.
Future research will likely focus on several key areas:
-
Bioisosteric Replacement: Exploring replacements for the benzodioxane ring itself to fine-tune physicochemical properties like solubility and metabolic stability, or to generate novel intellectual property.[12][13]
-
Target Diversification: Applying the scaffold to new and challenging biological targets, leveraging the vast chemical space accessible from the C2-carboxaldehyde.
-
Chiral Synthesis: Developing more efficient asymmetric syntheses to access enantiomerically pure C2-substituted compounds, as chirality often plays a critical role in biological activity and selectivity.[4][14]
As our understanding of disease biology deepens, privileged scaffolds like 1,4-benzodioxane will remain indispensable tools for the medicinal chemist, providing a solid foundation upon which to build the therapies of the future.
References
-
Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. Available at: [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent - AIR Unimi. Available at: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available at: [Link]
-
chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. Available at: [Link]
-
Pharmacological Evaluation and Synthesis of New Sulfonamides Derivatives Based on 1,4-Benzodioxane | Pakistan Journal of Analytical & Environmental Chemistry. Available at: [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - ResearchGate. Available at: [Link]
-
Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
- EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents.
- WO2010109185A2 - Process for the preparation of doxazosin and salts thereof - Google Patents.
-
Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed. Available at: [Link]
-
Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed. Available at: [Link]
-
Bioisosteric Replacements - Cambridge MedChem Consulting. Available at: [Link]
-
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - MDPI. Available at: [Link]
-
(PDF) 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid - ResearchGate. Available at: [Link]
-
Design and synthesis of substituted compounds containing the 1, 4-benzodioxin subunit. New potential calcium antagonists - PubMed. Available at: [Link]
-
Bioisosteric Replacements - Chemspace. Available at: [Link]
-
Alpha-1 blocker - Wikipedia. Available at: [Link]
-
1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed. Available at: [Link]
Sources
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 6. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP2421857B1 - Process for the preparation of doxazosin and salts thereof - Google Patents [patents.google.com]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. chem-space.com [chem-space.com]
- 14. mdpi.com [mdpi.com]
